1-(2-{(E)-[4-(Dimethylamino)phenyl]diazenyl}-4-nitrophenyl)propan-2-one
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Overview
Description
1-(2-{(E)-[4-(Dimethylamino)phenyl]diazenyl}-4-nitrophenyl)propan-2-one is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely known for their vivid colors, making them useful as dyes and pigments. This particular compound is notable for its conjugated system, which includes both electron-donating and electron-withdrawing groups, contributing to its unique chemical properties and applications.
Preparation Methods
The synthesis of 1-(2-{(E)-[4-(Dimethylamino)phenyl]diazenyl}-4-nitrophenyl)propan-2-one typically involves a multi-step process:
Diazotization Reaction: The process begins with the diazotization of 4-(dimethylamino)aniline. This involves treating the aniline derivative with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 4-nitroacetophenone under basic conditions to form the azo compound. The reaction is typically carried out in an alkaline medium, such as sodium hydroxide or potassium hydroxide, to facilitate the coupling process.
Purification: The resulting product is purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(2-{(E)-[4-(Dimethylamino)phenyl]diazenyl}-4-nitrophenyl)propan-2-one undergoes various chemical reactions, including:
Reduction: The azo group (N=N) can be reduced to form the corresponding amine. Common reducing agents include sodium dithionite, zinc dust in acetic acid, or catalytic hydrogenation.
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxides.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, especially at positions ortho and para to the azo group. Reagents such as halogens, sulfonic acids, and nitro groups can be introduced under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the azo group typically yields the corresponding amine, while oxidation of the dimethylamino group results in N-oxides.
Scientific Research Applications
1-(2-{(E)-[4-(Dimethylamino)phenyl]diazenyl}-4-nitrophenyl)propan-2-one has several scientific research applications:
Chemistry: The compound is used as a model system for studying azo dye chemistry, including the mechanisms of azo coupling reactions and the photophysical properties of azo compounds.
Biology: It is employed in biological studies to investigate the effects of azo compounds on biological systems, including their potential as antineoplastic, antioxidant, and anti-inflammatory agents.
Medicine: The compound’s derivatives are explored for their potential therapeutic applications, such as antiviral and antitumor activities.
Industry: In the textile and cosmetic industries, the compound is used as a dye due to its bright and stable coloration properties.
Mechanism of Action
The mechanism of action of 1-(2-{(E)-[4-(Dimethylamino)phenyl]diazenyl}-4-nitrophenyl)propan-2-one involves its interaction with molecular targets through its azo group and aromatic rings. The compound can undergo intramolecular charge transfer upon light excitation, leading to various photophysical effects. In biological systems, the compound may interact with cellular components, such as proteins and nucleic acids, through hydrogen bonding, π-π stacking, and electrostatic interactions, influencing cellular processes and pathways.
Comparison with Similar Compounds
1-(2-{(E)-[4-(Dimethylamino)phenyl]diazenyl}-4-nitrophenyl)propan-2-one can be compared with other similar azo compounds, such as:
Methyl Orange: A well-known azo dye used as a pH indicator. It has a similar azo group but different substituents on the aromatic rings.
Disperse Orange 3: Another azo dye used in the textile industry. It shares the azo group but has different electron-donating and electron-withdrawing groups.
Sudan I: An azo dye used in coloring oils and waxes. It has a similar structure but different substituents, leading to different chemical and physical properties.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct photophysical and chemical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
63332-20-7 |
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Molecular Formula |
C17H18N4O3 |
Molecular Weight |
326.35 g/mol |
IUPAC Name |
1-[2-[[4-(dimethylamino)phenyl]diazenyl]-4-nitrophenyl]propan-2-one |
InChI |
InChI=1S/C17H18N4O3/c1-12(22)10-13-4-7-16(21(23)24)11-17(13)19-18-14-5-8-15(9-6-14)20(2)3/h4-9,11H,10H2,1-3H3 |
InChI Key |
SYLHLHTZKILYDE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=C(C=C(C=C1)[N+](=O)[O-])N=NC2=CC=C(C=C2)N(C)C |
Origin of Product |
United States |
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